molecular formula C5H7N3O B127623 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol CAS No. 153851-41-3

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol

Cat. No. B127623
CAS RN: 153851-41-3
M. Wt: 125.13 g/mol
InChI Key: GWIZDRRBDXXWIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” is complex. The linear formula of a similar compound, “(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl)methanamine”, is C6H10N4 .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in various biological pathways. This compound has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol in lab experiments is its wide range of biological activities. This compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer properties, making it a valuable tool for researchers in various fields. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for research on 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol. One area of interest is the development of new drugs based on this compound. Researchers are investigating the potential use of this compound as a scaffold for the design of new anticancer, antibacterial, and antifungal drugs. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety. Finally, researchers are also exploring the potential use of this compound in the treatment of other diseases, such as inflammation and pain.

Synthesis Methods

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol involves the reaction of 1H-pyrrole-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the triazole ring and the pyrrolidine ring, which are fused together to form the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in medicinal chemistry research.

Scientific Research Applications

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as a scaffold in the design of new drugs.

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIZDRRBDXXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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